molecular formula C10H15N B2392417 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine CAS No. 10542-54-8

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine

Cat. No. B2392417
CAS RN: 10542-54-8
M. Wt: 149.237
InChI Key: ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, also known as MPA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has been used in scientific research for its unique properties.

Scientific Research Applications

Synthesis of Propargylamines

Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound “tert-Butylbis(prop-2-yn-1-yl)amine” can be used in the synthesis of propargylamines . This process is very relevant due to the green approach to synthesize such compounds .

Treatment of Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The neuroprotective effects of these compounds are found to be dependent on the propargyl moiety and independent of MAO-B inhibition .

Antiapoptotic Function

Deprenyl (selegiline) is found to have an antiapoptotic function , which makes it useful for symptomatic and neuroprotective treatment .

Inhibition of Monoamine Oxidase (MAO)

Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment of Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .

Inhibition of Lysine-specific-demethylase-1 (LSD-1)

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1) . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Inhibition of Proline-5-carboxylate Reductase-1 (PYCR1)

Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1) , thus making it useful for cancer treatments .

Treatment of Parkinson’s Disease

Rasagiline (N-methyl-1-®-aminoindan) and selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .

properties

IUPAC Name

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.15 mole of t-butylamine, 0.35 mole of anhydrous, powdered potassium carbonate and 250 moles of ether was stirred mechanically and 0.25 mole of propargylbromide was added dropwise. The mixture was refluxed for about 10 hours. Water was added to dissolve the salt. The ether layer was separated and the aqueous layer was extracted twice with ether. The combined ether solution was dried over anhydrous MgSO4. The dipropargyl-t-butylamine produced was distilled at 63°-65° C./20 mm Hg to yield a yellowish liquid in a 45% yield: IR 3300, 3100, 2980 and 2940 cm-1 ; NMR (CDCl3)δ1.10, 2.20 and 3.45.
Quantity
0.15 mol
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250 mol
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0.25 mol
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